Timiperone

Overview

Description

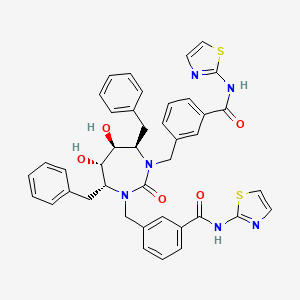

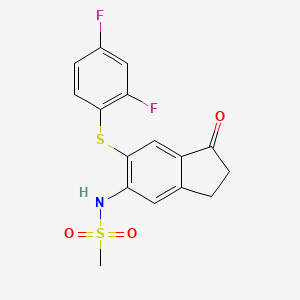

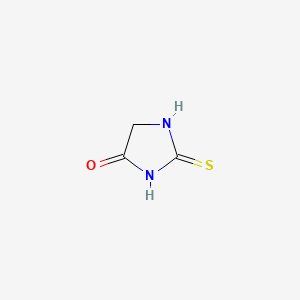

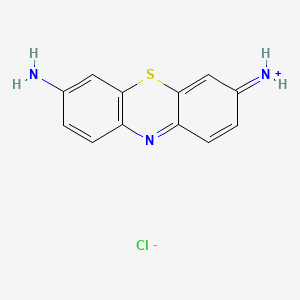

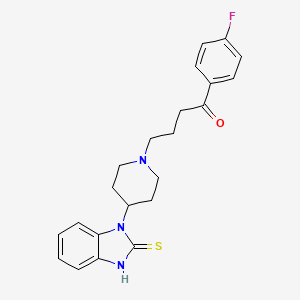

Timiperone is a typical antipsychotic of the butyrophenone class which is marketed in Japan for the treatment of schizophrenia . It is similar in chemical structure to benperidol, but has a thiourea group instead of a urea group .

Synthesis Analysis

This compound is similar in chemical structure to benperidol, but has a thiourea group instead of a urea group . It was synthesized as a neuroleptic agent .Molecular Structure Analysis

The molecular formula of this compound is C22H24FN3OS . It has a strong affinity for cerebral dopamine D2 receptor .Chemical Reactions Analysis

This compound is a butyrophenone derivative which has neuroleptic activity . It has a strong affinity for cerebral dopamine D2 receptor .Physical And Chemical Properties Analysis

This compound has a molecular weight of 397.509 Da . Its density is 1.31 g/cm3, and it has a boiling point of 560.8ºC at 760 mmHg .Scientific Research Applications

1. Efficacy in Schizophrenia Treatment

Timiperone, a new butyrophenone derivative, has been extensively studied for its efficacy in treating schizophrenia. Multiple studies have compared this compound with other antipsychotics like clocapramine and haloperidol. It has been observed that this compound is either superior or equivalent to these drugs in treating both positive and negative symptoms of chronic schizophrenia, particularly in improving delusions, hallucinations, and disturbances of self-consciousness. Moreover, this compound has shown fewer tendencies for dyskinesia, insomnia, constipation, and nausea compared to clocapramine, making it a potentially safer option (Nakazawa et al., 1983), (Kariya et al., 1983), (Takahashi et al., 1982).

2. Interaction with Dopamine Receptors

Research has demonstrated that this compound has a significant affinity for dopamine receptors in the rat corpus striatum, which is notably higher than other antipsychotics like haloperidol and chlorpromazine. This affinity is specific to antipsychotic drugs and not observed with other drug types like diazepam. Moreover, this compound's potent antipsychotic activity is attributed to the blockade of cerebral dopamine receptors (Tachizawa et al., 1979).

3. Impact on Sleep-Wakefulness Cycle

Studies on cats have shown that this compound significantly affects the sleep-wakefulness cycle. It increases the slow-wave sleep time while decreasing the paradoxical sleep time. The onset of the first period of paradoxical sleep is delayed after this compound administration, suggesting its potential role in modulating sleep mechanisms possibly through the neurological control of the cerebral dopaminergic system (Tanaka et al., 1985).

4. Metabolic Disposition and Metabolism

The metabolic disposition and metabolism of this compound have been examined across different species, revealing its high tissue affinity and specific metabolic pathways. The drug is metabolized primarily through N-dealkylation and the reduction of the butyrophenone sidechain, forming specific metabolites. These studies are crucial for understanding the pharmacokinetics and potential tissue-specific effects of this compound (Tachizawa et al., 1981).

5. EEG Synchronizing Effects

This compound has been observed to produce EEG synchronizing effects. It induces a weak inhibition of EEG arousal response and selectively suppresses the activation of neocortical EEG in response to stimulation. These findings highlight this compound's impact on brain activity, potentially influencing consciousness levels and the sleep-wakefulness cycle (Tanaka et al., 1984).

6. Antiemetic Effects

This compound has shown a strong antiemetic effect, particularly against cisplatin-induced emesis. When combined with methylprednisolone, this compound effectively reduces vomiting with fewer adverse effects, making it a valuable drug in the antiemetic therapy, especially in chemotherapy-induced nausea and vomiting (Tsujii et al., 1988).

Mechanism of Action

Target of Action

Timiperone, a typical antipsychotic of the butyrophenone class, primarily targets the D2 and 5-HT2A receptors . These receptors are crucial in the regulation of neurotransmission, with the D2 receptor playing a key role in the dopaminergic system and the 5-HT2A receptor involved in the serotonergic system . This compound has a five-eight-times higher affinity to dopamine receptors and a 15-times higher affinity to serotonin receptors than haloperidol .

Mode of Action

This compound acts as an antagonist for its primary targets, the D2 and 5-HT2A receptors . As an antagonist, it binds to these receptors and blocks their activity, thereby reducing the excessive dopaminergic and serotonergic activity . This antagonistic action helps alleviate symptoms of psychosis such as hallucinations, delusions, and thought disorders .

Biochemical Pathways

For instance, blocking D2 receptors can reduce the excessive dopaminergic activity, which is often associated with psychotic disorders . Similarly, antagonism of 5-HT2A receptors can modulate serotonergic signaling, which is implicated in mood regulation and other cognitive functions .

Pharmacokinetics

It is known that this compound undergoes liver metabolism

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neurotransmission. By blocking D2 and 5-HT2A receptors, this compound can reduce excessive neurotransmitter activity, thereby helping to restore balance in the brain’s neurotransmitter systems . This can alleviate symptoms of psychosis and other related disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, individual differences in liver metabolism can affect the drug’s pharmacokinetics and hence its therapeutic effects . Additionally, factors such as age, sex, genetic variations, and co-administration with other drugs can also influence the drug’s action and efficacy.

Safety and Hazards

Future Directions

Timiperone has been identified as a potential inhibitor of SIRT1 (Sirtuin 1), a critical protein involved in various cellular processes and disease pathways . This suggests that this compound could have future applications in tackling complex diseases such as cancer, neurodegenerative disorders, and metabolic syndromes .

Biochemical Analysis

Biochemical Properties

Timiperone acts as an antagonist for the D2 and 5-HT2A receptors . It has a strong affinity for cerebral dopamine D2 receptor . It also has antipsychotic activity and inhibits stereotyped behaviour .

Cellular Effects

This compound has been found to have a potent antipsychotic activity, which is comparable to other butyrophenones such as haloperidol . It has a higher affinity to dopamine receptors and a higher affinity to serotonin receptors than haloperidol .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its antagonistic action on D2 and 5-HT2A receptors . It has been found to display notable affinity, efficiency, and specificity towards the binding pocket of SIRT1 , a critical protein involved in various cellular processes and disease pathways .

Temporal Effects in Laboratory Settings

The limit of detection of this compound in human whole blood was found to be 1 ng/mL with a quantitation range of 2–100 ng/mL using 20 μL each of whole blood . The method developed was successfully applied to the determination of this compound in whole blood obtained from a deceased subject that had a history of this compound treatment .

Metabolic Pathways

This compound is metabolized in rats through N-dealkylation and reduction of the butyrophenone side chain to produce three types of metabolites . None of the metabolites exhibit pharmacological activity, and it is considered that the unchanged drug exerts an antipsychotic effect .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its antagonistic action on D2 and 5-HT2A receptors , it can be inferred that this compound likely localizes to areas in the cell where these receptors are present

properties

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLQKLWVKKFPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023673 | |

| Record name | Timiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57648-21-2 | |

| Record name | Timiperone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57648-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Timiperone [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057648212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Timiperone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Timiperone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIMIPERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626DQ7N19L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.